Lower Lipophilicity than Longer-Linker Analogs
The ethylene diamine linker in Thalidomide-NH-(CH2)2-NH-Boc provides a semi-rigid alkyl scaffold with two rotatable bonds, contrasting with flexible polyethylene glycol (PEG)-based linkers commonly employed in analogs such as Thalidomide-PEGn-NH-Boc . Systematic linker optimization studies in CRBN-based PROTACs demonstrate that semi-rigid linkers can enhance ternary complex stability and degradation efficiency relative to highly flexible PEG chains, which may introduce entropic penalties that reduce productive ubiquitination-competent conformations [1].
| Evidence Dimension | Linker flexibility and impact on ternary complex formation |
|---|---|
| Target Compound Data | Ethylene diamine linker: 7 total rotatable bonds; LogP 1.6 |
| Comparator Or Baseline | Thalidomide-PEG3-NH-Boc: PEG3 linker, increased rotatable bonds and polarity |
| Quantified Difference | Reduced linker entropy and increased hydrophobicity (LogP 1.6 vs. PEG-modified analogs) predicted to favor stable ternary complex geometry [1] |
| Conditions | Physicochemical property comparison; PROTAC linker design principles derived from CRBN-based degrader SAR studies [2] |
Why This Matters
The rigid alkyl linker enables more predictable ternary complex geometry and may improve degradation DC50 values compared to flexible PEG analogs in CRBN-based PROTAC campaigns.
- [1] BOC Sciences. Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. Published October 17, 2025. View Source
- [2] Guo, W. et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharm Sin B. 2024;14(4):1528-1545. View Source
